tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

σ₁ receptor conformational flexibility scaffold hopping

When piperidine-based lead series hit potency or selectivity plateaus, this Boc-4-(aminomethyl)-4-methylazepane building block enables a direct scaffold hop to the seven-membered azepane system. Azepane ring expansion improved σ₁ receptor affinity ~2.9-fold and selectivity up to 3.3-fold in spirocyclic series. The quaternary 4-methyl restricts conformation for fragment-library pre-organization, while the free aminomethyl handle supports modular amide coupling, reductive amination, or PROTAC linker attachment. Supplied with rigorous QC and reliable global logistics.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1638771-44-4
Cat. No. B1381733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
CAS1638771-44-4
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1(CCCN(CC1)C(=O)OC(C)(C)C)CN
InChIInChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-5-6-13(4,10-14)7-9-15/h5-10,14H2,1-4H3
InChIKeyWIJQXPPTCBFVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate: Identity & Class Profile


tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (CAS 1638771-44-4) is a Boc-protected, 4,4-disubstituted azepane building block with molecular formula C₁₃H₂₆N₂O₂ and molecular weight 242.36 g/mol [1]. The compound belongs to the saturated seven-membered nitrogen heterocycle (azepane) class, a scaffold ranked among the top 100 most frequently used ring systems for small-molecule drugs [2]. Its structure integrates three functional elements: a Boc-protected endocyclic amine, a free primary aminomethyl (–CH₂NH₂) exocyclic handle, and a geminal 4-methyl group. This combination is designed for stepwise derivatization in medicinal chemistry campaigns, where the Boc group enables selective deprotection under mild acidic conditions and the aminomethyl arm provides a nucleophilic anchor for amide coupling, reductive amination, or urea formation.

Substitution Risks for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate


Azepane-based building blocks with Boc-aminomethyl motifs are not functionally interchangeable. The specific combination of a seven-membered azepane ring, a quaternary 4-methyl center, and a primary aminomethyl substituent creates a spatial and electronic profile that cannot be replicated by six-membered piperidine analogs, des-methyl azepane variants, or 4-amino/4-carboxy alternatives. Ring size governs conformational sampling and target-binding geometry: expanding from piperidine to azepane has been shown to increase σ₁ receptor affinity approximately 2.9-fold and selectivity over σ₂ receptors from 45-fold to 150-fold within the same spirocyclic scaffold series [1]. The 4-methyl group introduces both steric shielding against oxidative metabolism and conformational restriction at the quaternary center [2], while the aminomethyl spacer provides a distinct reach and hydrogen-bonding vector compared to a directly attached amino group. Substituting any one of these three structural features alters the downstream SAR trajectory and may invalidate established synthetic routes or biological readouts.

Differentiation Evidence: tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate vs. Closest Analogs


Azepane vs. Piperidine Ring: Affinity and Selectivity Gains

In a spirocyclic ligand series, expanding the six-membered piperidine ring to a seven-membered azepane ring (while keeping other structural features constant) increased σ₁ receptor binding affinity from Ki = 1.2 nM to Ki = 0.42 nM, a ~2.9-fold improvement, and simultaneously increased selectivity over the σ₂ receptor from 45-fold to 150-fold, a ~3.3-fold enhancement [1]. This direct head-to-head comparison demonstrates that the azepane scaffold—as present in the target compound—provides quantifiably superior target engagement and selectivity relative to its piperidine counterpart in a defined pharmacological context.

σ₁ receptor conformational flexibility scaffold hopping

4-Methyl Quaternary Center: Metabolic Shielding and Conformational Restriction

The geminal 4-methyl substituent in the target compound introduces a quaternary carbon center that is absent in 4-(Boc-aminomethyl)azepane (CAS 1408074-78-1). The methyl group sterically shields adjacent positions from CYP450-mediated oxidative metabolism, a strategy documented for structurally related 4-methyl-substituted saturated azacycles [1]. Additionally, the quaternary center restricts rotational freedom and reduces the number of low-energy conformers, pre-organizing the aminomethyl side chain into a narrower spatial distribution [1]. The des-methyl comparator 4-(Boc-aminomethyl)azepane lacks both the metabolic shielding benefit and the conformational restriction. Physicochemical computed properties corroborate these differences: the target compound has a higher XLogP3-AA of 1.7 [2] vs. 1.3 for the des-methyl analog (CAS 1369353-14-9) [3], reflecting the increased lipophilicity conferred by the methyl group, which impacts membrane permeability and non-specific protein binding.

metabolic stability CYP450 shielding conformational restriction

Aminomethyl vs. Amino Handle: Spacer Length and Synthetic Utility

The target compound features a primary aminomethyl group (–CH₂NH₂) at the 4-position, distinguishing it from tert-butyl 4-amino-4-methylazepane-1-carboxylate (CAS 1541842-26-5), which bears a directly attached amino group (–NH₂). The additional methylene spacer in the target compound provides an extended reach of approximately 1.5 Å for the nucleophilic nitrogen, enabling access to binding pockets or reactive sites that are inaccessible to the shorter amino analog. This difference is critical in structure-based drug design where the positioning of hydrogen-bond donors and nucleophilic centers dictates target engagement geometry [1]. Furthermore, the aminomethyl arm can serve as a handle for reductive amination with aldehydes, yielding secondary amine products, whereas the directly attached amino group in the comparator primarily undergoes acylation or sulfonylation.

building block functional group handle synthetic accessibility

Commercial Purity Specification Comparison Across Suppliers

Commercially, the target compound is available from multiple suppliers with defined purity specifications. Fluorochem (UK) lists the compound at 95.0% minimum purity (Product Code F469658) with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . AKSci (USA) also specifies 95% minimum purity (Cat. 4564EF) . Chinese supplier Leyan lists a higher purity grade at 98% (Product No. 1127204) . By comparison, the des-methyl analog 4-(Boc-aminomethyl)azepane (CAS 1408074-78-1) is typically offered at 97% purity, while the piperidine analog tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-22-7) is available at 95–97% across suppliers. The target compound thus has a comparable purity profile to its nearest analogs, with the 98% grade offering a differentiated option for applications requiring higher purity.

purity specification procurement quality control

Application Scenarios for tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate


Scaffold-Hopping from Piperidine to Azepane Cores

When a lead series built on a 4-substituted piperidine scaffold reaches a potency or selectivity plateau, the target compound enables a scaffold hop to the seven-membered azepane system. As demonstrated in the spirocyclic σ₁ ligand series, azepane ring expansion alone can improve target affinity up to 2.9-fold and selectivity up to 3.3-fold relative to the piperidine counterpart [1]. The Boc-protected endocyclic amine and free aminomethyl handle permit modular elaboration into diverse chemotypes without altering the core ring size.

PROTAC Design with Extended Amine Tether

The aminomethyl group provides a longer amine tether (~2.5 Å from the quaternary carbon) compared to directly attached amino analogs (CAS 1541842-26-5). This extended reach is advantageous when designing PROTACs or heterobifunctional molecules where precise spatial positioning of the amine anchor point influences ternary complex formation and ubiquitination efficiency. The Boc group enables orthogonal deprotection after linker conjugation.

Fragment-Based Discovery with Conformational Pre-Organization

The quaternary 4-methyl center restricts the conformational freedom of the azepane ring and the aminomethyl side chain relative to the des-methyl analog 4-(Boc-aminomethyl)azepane (CAS 1408074-78-1). For fragment libraries where conformational pre-organization is correlated with higher hit rates and improved ligand efficiency, this building block offers a more rigid entry point [2]. The 98% purity grade available from certain suppliers meets the stringent purity requirements typical of fragment screening collections.

Azepane-Based Kinase Inhibitor Discovery

Azepane-based inhibitors have demonstrated picomolar-to-low-nanomolar potency against kinase targets such as PKB-α (IC₅₀ = 4 nM for optimized azepane derivatives) [3]. The target compound serves as an early-stage building block for constructing azepane-containing kinase inhibitor libraries, where the Boc group permits late-stage diversification after the azepane core is installed, and the aminomethyl handle accepts diverse capping groups.

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